tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H20BrNO3 and a molecular weight of 330.22 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-bromophenoxy)-3-phenylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or borane.
Scientific Research Applications
tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity . The carbamate group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition .
Comparison with Similar Compounds
tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (1-(3-chlorophenoxy)-3-phenylpropan-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (1-(3-fluorophenoxy)-3-phenylpropan-2-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (1-(3-methylphenoxy)-3-phenylpropan-2-yl)carbamate: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the phenoxy group .
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-20(2,3)25-19(23)22-17(12-15-8-5-4-6-9-15)14-24-18-11-7-10-16(21)13-18/h4-11,13,17H,12,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZFYUKKKBXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741527 | |
Record name | tert-Butyl [1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064721-10-3 | |
Record name | tert-Butyl [1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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